molecular formula C11H17N5O2S B4343231 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4343231
M. Wt: 283.35 g/mol
InChI Key: KWROKEFCMGUORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-4-16-6-5-10(13-16)8-15(3)19(17,18)11-7-12-14(2)9-11/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWROKEFCMGUORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)S(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
  • N-methyl-1H-pyrazole-4-sulfonamide
  • 1-ethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring, along with the sulfonamide group, enhances its reactivity and potential for diverse applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.